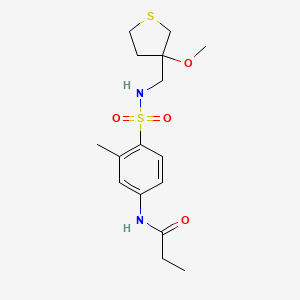

N-(4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

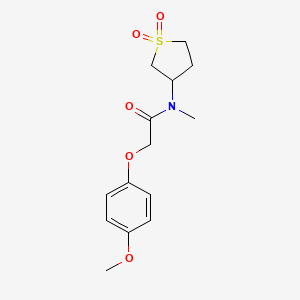

N-(4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a compound that falls within the broader class of sulfonamide-derived molecules. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The compound of interest, while not directly studied in the provided papers, is likely to share some characteristics with the sulfonamides described in the research, such as potential antitumor activity and the ability to form complexes with transition metals .

Synthesis Analysis

The synthesis of sulfonamide compounds can vary, but a common theme is the formation of the sulfonamide group through the reaction of sulfonyl chlorides with amines or through the reaction of sulfonic acids with amine salts. In the context of the provided papers, the synthesis of related sulfonamide compounds involves the reaction of N-sulfonylimines with carbamoylsilanes to produce α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide-derived compounds is characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The structure of these compounds can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction for solid-state analysis . The specific molecular structure of N-(4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide would likely show a complex arrangement due to the presence of multiple functional groups, including the methoxytetrahydrothiophenyl and propionamide moieties.

Chemical Reactions Analysis

Sulfonamide compounds can participate in a variety of chemical reactions. They can form complexes with transition metals, which can alter their biological activity and solubility . Additionally, sulfonamides can undergo hydrolysis under acidic conditions to form secondary amides . The specific chemical reactions of N-(4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide would depend on the reactivity of the other functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which can be determined through physical measurements and analytical techniques. The presence of different substituents on the sulfonamide group can significantly affect these properties. For example, the introduction of a methoxy group can increase the lipophilicity of the compound, potentially affecting its biological activity and pharmacokinetic profile .

Applications De Recherche Scientifique

Enzyme Inhibition and Drug Design

Research on benzene sulfonamide derivatives carrying benzamide moiety, similar in function and structural aspects to the specified compound, highlights their significance in drug design due to their bioactivities, including enzyme inhibition. These compounds exhibit significant inhibitory potential against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes, essential targets in therapeutic strategies for conditions like glaucoma, epilepsy, and Alzheimer's disease. The study by Tuğrak et al. (2020) emphasizes the compounds' nanomolar level inhibition potency, suggesting their utility as lead compounds in developing new therapeutics [M. Tuğrak, H. I. Gül, B. Anıl, I. Gülçin, 2020].

Synthesis and Antibacterial Applications

Another research domain for compounds structurally related to "N-(4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide" involves their synthesis and potential antibacterial and antifungal properties. Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, exhibiting significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole. This research indicates the potential of such compounds in addressing microbial resistance through novel drug development [M. Helal, S. Abbas, M. Salem, A. A. Farag, Y. Ammar, 2013].

Electrochemical Applications and Molecular Recognition

Propriétés

IUPAC Name |

N-[4-[(3-methoxythiolan-3-yl)methylsulfamoyl]-3-methylphenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S2/c1-4-15(19)18-13-5-6-14(12(2)9-13)24(20,21)17-10-16(22-3)7-8-23-11-16/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHAZLCFCWMQAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2538057.png)

![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)